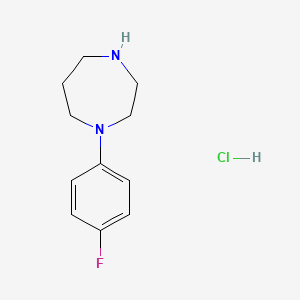
1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1)" is a derivative of the 1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a 4-fluorophenyl group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to modulate properties such as metabolic stability and binding affinity.
Synthesis Analysis
The synthesis of hexahydro-1,4-diazepine derivatives can be achieved through various methods. An efficient synthesis of a related optically active hexahydro-1,4-diazepine is described, which is a key intermediate of a potent and selective serotonin-3 receptor antagonist. This synthesis involves the treatment of a trisubstituted aminopropane derivative with glyoxal, yielding the desired product without racemization . Additionally, a two-step one-pot synthesis approach has been demonstrated for the synthesis of a 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, starting from 2-amino-4’-fluorobenzophenone .
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been extensively studied. For instance, the X-ray crystal structure of a 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one reveals a nonplanar molecule with a seven-membered diazepin-2-one moiety causing torsion in the adjacent pyridine ring . The crystal structure of another derivative, 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine, shows a chair conformation of the seven-membered ring with cis-geometry .
Chemical Reactions Analysis
Diazepine derivatives can undergo various chemical reactions. For example, 2,3-dihydro-1H-1,4-diazepines are typically brominated at the 6-position, and with certain substituents, other positions can be affected as well . Base-catalyzed transformations of diazepine derivatives can lead to the formation of N-alkyl and C-3 arylidene derivatives, as demonstrated with the 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives can be inferred from their structural characteristics and the presence of functional groups. The introduction of fluorine atoms can significantly influence these properties, as seen in the synthesis and characterization of various fluorinated diazepine derivatives . NMR spectroscopy is a valuable tool for analyzing these compounds, providing insights into their chemical shifts and dynamic properties .
Applications De Recherche Scientifique
Synthesis and Biological Significance
1,4-Diazepines, including derivatives like "1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1)," are recognized for their medicinal importance across several decades. These compounds are integral to a wide array of biological activities:
- Antipsychotic and Anxiolytic Effects : 1,4-diazepine derivatives exhibit significant antipsychotic and anxiolytic activities, contributing to their application in treating psychiatric disorders.
- Anthelmintic, Anticonvulsant, and Antimicrobial Properties : Their anthelmintic, anticonvulsant, antibacterial, and antifungal activities make them valuable in a broad spectrum of pharmacological interventions.
- Anticancer Potential : Some derivatives have shown potential in anticancer applications, highlighting the versatility of 1,4-diazepines in therapeutic research.
The ongoing exploration into the synthesis, reactions, and biological evaluation of these compounds underscores their potential utility in pharmaceutical industries (Rashid et al., 2019).
Synthetic Approaches
The synthetic versatility of 1,4-diazepine derivatives, including the specific fluorophenyl variant, underlines their adaptability and potential for customization in drug development:
- Practical Synthesis : The development of practical synthesis methodologies for related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the ongoing advancements in the synthesis of complex molecules, which can serve as intermediates or final compounds in drug synthesis (Qiu et al., 2009).
- Diverse Synthetic Routes : Various synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines highlight the broad scope of synthetic methodologies available for creating diazepine-based compounds with potential therapeutic applications (Ibrahim, 2011).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHFXIYINUALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,4-Diazepine, 1-(4-fluorophenyl)hexahydro-, hydrochloride (1:1) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

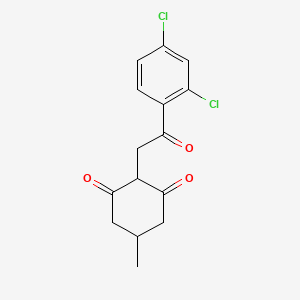
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

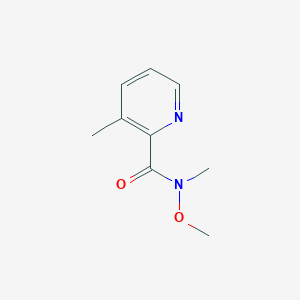
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)
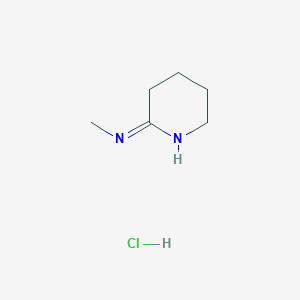
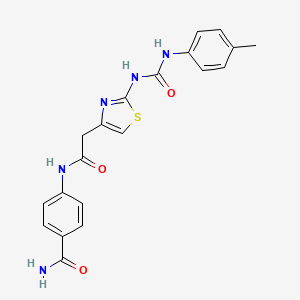
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)